molecular formula C10H4ClF4N B6226614 1-chloro-6-fluoro-3-(trifluoromethyl)isoquinoline CAS No. 2386134-96-7

1-chloro-6-fluoro-3-(trifluoromethyl)isoquinoline

Cat. No.: B6226614
CAS No.: 2386134-96-7
M. Wt: 249.6
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Description

1-chloro-6-fluoro-3-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds with a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-6-fluoro-3-(trifluoromethyl)isoquinoline typically involves the introduction of fluorine and chlorine atoms into the isoquinoline ring. One common method is the direct fluorination of isoquinoline derivatives using reagents such as potassium fluoride. The reaction conditions often require the use of polar aprotic solvents and elevated temperatures to achieve high yields .

Industrial Production Methods

Industrial production of fluorinated isoquinolines, including this compound, often employs scalable methods such as the Halex reaction, where halogen exchange reactions are facilitated by catalysts. This method allows for the efficient introduction of fluorine atoms into the isoquinoline ring, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-chloro-6-fluoro-3-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

1-chloro-6-fluoro-3-(trifluoromethyl)isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-chloro-6-fluoro-3-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathwaysThese interactions can lead to the modulation of biological pathways, resulting in the observed bioactivities .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-1-fluoroisoquinoline
  • 6-fluoro-3-(trifluoromethyl)isoquinoline
  • 1,3-dichloroisoquinoline

Uniqueness

1-chloro-6-fluoro-3-(trifluoromethyl)isoquinoline is unique due to the specific positioning of the chlorine, fluorine, and trifluoromethyl groups on the isoquinoline ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

2386134-96-7

Molecular Formula

C10H4ClF4N

Molecular Weight

249.6

Purity

95

Origin of Product

United States

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